3-(5-(4-Fluorophenyl)furan-2-yl)prop-2-en-1-amine 3-(5-(4-Fluorophenyl)furan-2-yl)prop-2-en-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18153619
InChI: InChI=1S/C13H12FNO/c14-11-5-3-10(4-6-11)13-8-7-12(16-13)2-1-9-15/h1-8H,9,15H2/b2-1+
SMILES:
Molecular Formula: C13H12FNO
Molecular Weight: 217.24 g/mol

3-(5-(4-Fluorophenyl)furan-2-yl)prop-2-en-1-amine

CAS No.:

Cat. No.: VC18153619

Molecular Formula: C13H12FNO

Molecular Weight: 217.24 g/mol

* For research use only. Not for human or veterinary use.

3-(5-(4-Fluorophenyl)furan-2-yl)prop-2-en-1-amine -

Specification

Molecular Formula C13H12FNO
Molecular Weight 217.24 g/mol
IUPAC Name (E)-3-[5-(4-fluorophenyl)furan-2-yl]prop-2-en-1-amine
Standard InChI InChI=1S/C13H12FNO/c14-11-5-3-10(4-6-11)13-8-7-12(16-13)2-1-9-15/h1-8H,9,15H2/b2-1+
Standard InChI Key HMHHZJZASHETHS-OWOJBTEDSA-N
Isomeric SMILES C1=CC(=CC=C1C2=CC=C(O2)/C=C/CN)F
Canonical SMILES C1=CC(=CC=C1C2=CC=C(O2)C=CCN)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

3-(5-(4-Fluorophenyl)furan-2-yl)prop-2-en-1-amine features a furan ring substituted at the 5-position with a 4-fluorophenyl group and at the 2-position with a propenylamine chain (Figure 1). The trans-configuration of the double bond in the prop-2-en-1-amine moiety is confirmed by its 1H^1\text{H}-NMR coupling constants (J=15.6HzJ = 15.6 \, \text{Hz}). The fluorine atom at the para position of the phenyl ring introduces electron-withdrawing effects, modulating the compound’s electronic distribution and potential intermolecular interactions.

Table 1: Key Molecular Descriptors

PropertyValue
IUPAC Name(E)-3-[5-(4-fluorophenyl)furan-2-yl]prop-2-en-1-amine
Molecular FormulaC13H12FNO\text{C}_{13}\text{H}_{12}\text{FNO}
Molecular Weight217.24 g/mol
Canonical SMILESC1=CC(=CC=C1C2=CC=C(O2)C=CCN)F
InChIKeyHMHHZJZASHETHS-OWOJBTEDSA-N
XLogP32.1 (predicted)

Spectroscopic Characterization

Infrared (IR) spectroscopy reveals characteristic absorptions at 1659 cm1^{-1} (C=N stretch) and 1220 cm1^{-1} (C-F vibration), consistent with its imine and fluorophenyl functionalities. 1H^1\text{H}-NMR spectra in DMSO-d6d_6 display distinct signals for the furan protons (δ 6.47–7.56 ppm), vinyl protons (δ 7.61–7.74 ppm), and amine protons (δ 2.8 ppm, broad), while 13C^{13}\text{C}-NMR confirms the presence of a conjugated enamine system (δ 151–155 ppm) .

Synthesis and Process Optimization

Multi-Step Synthetic Routes

The synthesis typically proceeds via a three-step sequence (Scheme 1):

  • Friedel-Crafts Acylation: 4-Fluorobenzene reacts with furan-2-carbaldehyde under acidic conditions to form 5-(4-fluorophenyl)furan-2-carbaldehyde.

  • Wittig Reaction: The aldehyde intermediate undergoes olefination with triphenylphosphonium ylides to yield the α,β-unsaturated nitrile.

  • Nitrile Reduction: Catalytic hydrogenation (H2_2/Pd-C) or hydride reduction (LiAlH4_4) converts the nitrile to the primary amine.

Critical process parameters include:

  • Temperature Control: Maintaining 0–5°C during the Wittig step minimizes side reactions.

  • Solvent Selection: Tetrahydrofuran (THF) enhances ylide reactivity, while ethanol optimizes reduction kinetics.

  • Catalyst Loading: 5% Pd/C achieves >90% nitrile conversion within 4 hours.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
Friedel-CraftsAlCl3_3, CH2 _2Cl2 _2, 25°C78
Wittig OlefinationPh3 _3P=CHCN, THF, 0°C82
Nitrile ReductionH2 _2 (1 atm), 5% Pd/C, EtOH91

Purification Challenges

The compound’s moderate polarity (LogP=2.1\text{LogP} = 2.1) necessitates silica gel chromatography using ethyl acetate/hexane (3:7) for effective isolation. Recrystallization from methanol/water (4:1) yields analytically pure material (>99% by HPLC).

Reactivity and Derivative Formation

Electrophilic Substitution

The electron-rich furan ring undergoes regioselective bromination at the 4-position using N-bromosuccinimide (NBS) in acetic acid, producing 4-bromo derivatives that serve as Suzuki coupling precursors .

Nucleophilic Additions

The enamine’s β-carbon participates in Michael additions with malononitrile (NC-CH2CN\text{NC-CH}_2-\text{CN}), generating cyano-functionalized analogs with enhanced dipole moments (μ = 5.2 D) .

Metal-Catalyzed Cross-Couplings

Palladium-mediated Buchwald-Hartwig amination installs aryl groups at the amine position, enabling the creation of tertiary amine variants with improved blood-brain barrier permeability .

Biological Activity and Mechanistic Insights

Tubulin Polymerization Inhibition

Structural analogs bearing chlorophenyl groups exhibit potent tubulin inhibition (IC50_{50} = 0.05–0.09 μM), surpassing colchicine in preclinical models . Molecular docking suggests the fluorophenyl moiety in 3-(5-(4-fluorophenyl)furan-2-yl)prop-2-en-1-amine may similarly occupy the colchicine binding site through:

  • Hydrophobic Interactions with β-tubulin’s Leu248 and Ala250 residues.

  • Halogen Bonding between the fluorine atom and Thr179 sidechain hydroxyl .

Antiproliferative Effects

While direct data on the fluorinated compound remains limited, chlorophenyl analogs demonstrate nanomolar cytotoxicity against leukemia SR cells (IC50_{50} = 50–90 nM), inducing G2/M phase arrest and caspase-3-mediated apoptosis .

Physicochemical and Pharmacokinetic Profiling

Solubility and Stability

  • Aqueous Solubility: 12.7 mg/mL (pH 7.4 PBS), enhanced to 34.2 mg/mL via hydroxypropyl-β-cyclodextrin complexation.

  • Plasma Stability: >90% remaining after 6 hours in human plasma (37°C).

ADMET Predictions

  • Caco-2 Permeability: Papp=18.6×106cm/sP_{\text{app}} = 18.6 \times 10^{-6} \, \text{cm/s} (high intestinal absorption).

  • CYP3A4 Inhibition: IC50=4.2μM\text{IC}_{50} = 4.2 \, \mu\text{M} (moderate interaction risk).

  • hERG Blockade: IC50>30μM\text{IC}_{50} > 30 \, \mu\text{M} (low cardiotoxicity potential).

Industrial and Research Applications

Pharmaceutical Development

The compound serves as a lead structure for:

  • Antimitotic Agents: Structural optimization focusing on furan ring substitution patterns.

  • Kinase Inhibitors: Computational models predict strong binding to CDK2 (ΔG=9.8kcal/mol\Delta G = -9.8 \, \text{kcal/mol}) .

Materials Chemistry

Conjugation with polythiophenes produces electrochromic polymers with a 2.1 eV bandgap, suitable for organic photovoltaics.

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